molecular formula C12H7F4N B1391501 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214329-49-3

3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No.: B1391501
CAS No.: 1214329-49-3
M. Wt: 241.18 g/mol
InChI Key: WTDAFBJTCJQGKN-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules . The fluorophenyl group can enhance the compound’s binding affinity to target proteins, making it a potent inhibitor or modulator of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-(trifluoromethyl)pyridine
  • 3-(4-Bromophenyl)-5-(trifluoromethyl)pyridine
  • 3-(4-Methylphenyl)-5-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 3-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F4N/c13-11-3-1-8(2-4-11)9-5-10(7-17-6-9)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDAFBJTCJQGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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